

2-Bromo-5-(trifluoromethoxy)aniline physical and chemical properties

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Compound of Interest

Compound Name: 2-Bromo-5-(trifluoromethoxy)aniline

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An In-Depth Technical Guide to 2-Bromo-5-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(trifluoromethoxy)aniline is a key building block in modern medicinal chemistry and materials science. Its unique trifluoromethoxy group and bromine atom offer versatile reactivity, making it a valuable intermediate in the synthesis of complex organic molecules.^{[1][2][3]} This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Bromo-5-(trifluoromethoxy)aniline**, a detailed experimental protocol for its use in the synthesis of a Nav1.8 inhibitor intermediate, and an illustrative diagram of the Nav1.8 signaling pathway.

Core Physical and Chemical Properties

The physical and chemical properties of **2-Bromo-5-(trifluoromethoxy)aniline** are summarized in the tables below. This data is essential for its safe handling, storage, and application in synthetic chemistry.

Table 1: General and Physical Properties

Property	Value
CAS Number	887267-47-2
Molecular Formula	C ₇ H ₅ BrF ₃ NO
Molecular Weight	256.02 g/mol
Appearance	Light orange to yellow to green clear liquid
Density	1.71 g/cm ³
Boiling Point	234.7 °C at 760 mmHg
Refractive Index	1.51
Solubility	Enhanced solubility in various organic solvents

Table 2: Chemical and Safety Information

Property	Value
IUPAC Name	2-bromo-5-(trifluoromethoxy)aniline
Synonyms	2-Amino-1-bromo-4-(trifluoromethoxy)benzene
Purity	≥ 98% (GC)
Storage Conditions	Store at room temperature under an inert atmosphere (e.g., Argon)
Hazard Statements	H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled)
Precautionary Statements	P260, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362+P364, P501

Reactivity and Applications

The presence of both a bromine atom and an electron-withdrawing trifluoromethoxy group on the aniline ring makes **2-Bromo-5-(trifluoromethoxy)aniline** a versatile reagent for a variety of organic transformations.^[3] It is an ideal candidate for:

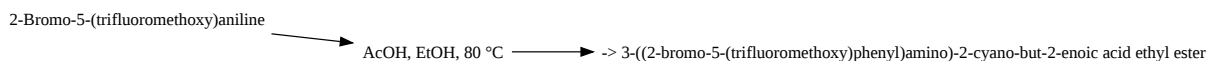
- Nucleophilic Aromatic Substitution: The electron-deficient nature of the aromatic ring facilitates substitution reactions.
- Electrophilic Substitution: The aniline group directs electrophiles to the ortho and para positions.
- Transition-Metal-Catalyzed Cross-Coupling Reactions: The bromine atom serves as an excellent leaving group in reactions such as Suzuki, Buchwald-Hartwig, and Heck couplings.^[3]

These reactivity patterns make it a crucial intermediate in the synthesis of pharmaceuticals, particularly in the development of Nav1.8 inhibitors for pain management, as well as in the creation of novel agrochemicals and advanced materials.^{[1][2][3][4]}

Experimental Protocol: Synthesis of a Pyrazole Intermediate for Nav1.8 Inhibitors

The following is a representative experimental protocol detailing the use of **2-Bromo-5-(trifluoromethoxy)aniline** in a key step for the synthesis of a pyrazole derivative, a common core in Nav1.8 inhibitors.

Reaction Scheme:



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A representative reaction scheme.

Materials:

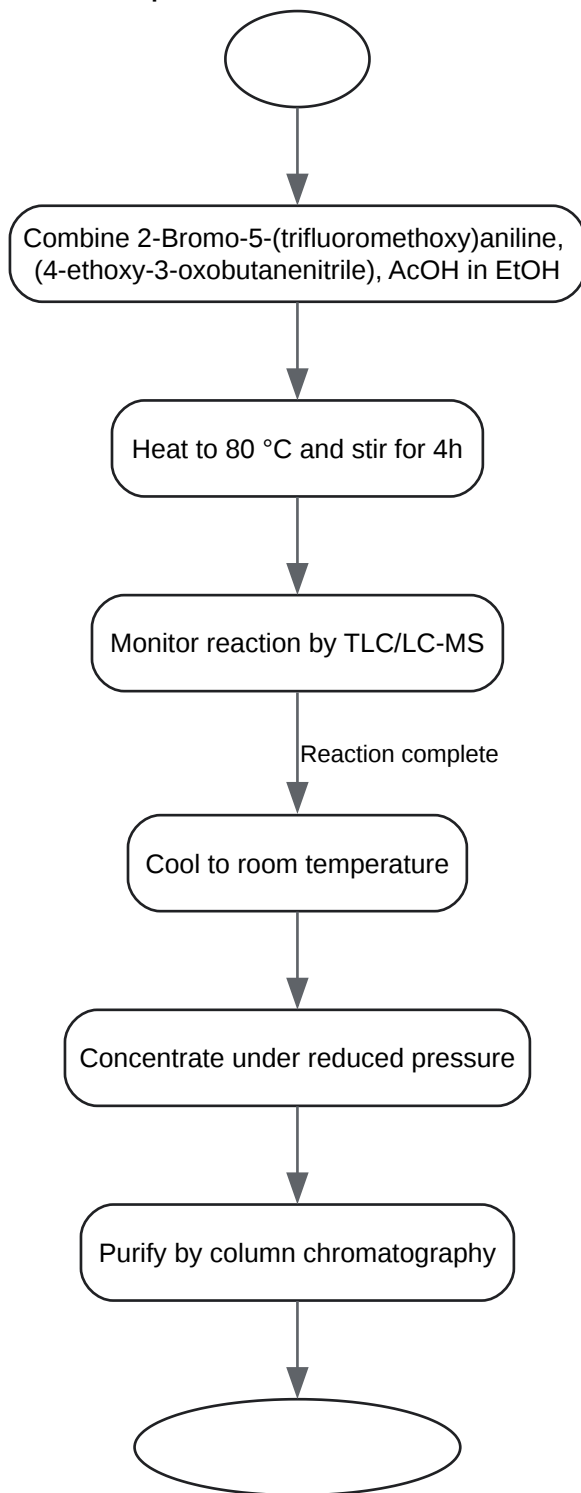
- **2-Bromo-5-(trifluoromethoxy)aniline**
- (4-ethoxy-3-oxobutanenitrile)
- Acetic acid (AcOH)
- Ethanol (EtOH)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Heating mantle or oil bath with temperature control
- Condenser
- Standard laboratory glassware for workup and purification

Procedure:

- To a solution of **2-Bromo-5-(trifluoromethoxy)aniline** (1.0 equivalent) in ethanol, add (4-ethoxy-3-oxobutanenitrile) (1.1 equivalents) and a catalytic amount of acetic acid.
- Heat the reaction mixture to 80 °C and stir for 4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure to remove the solvent.
- The crude product, 3-((2-bromo-5-(trifluoromethoxy)phenyl)amino)-2-cyano-but-2-enoic acid ethyl ester, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Workflow Diagram:

Experimental Workflow



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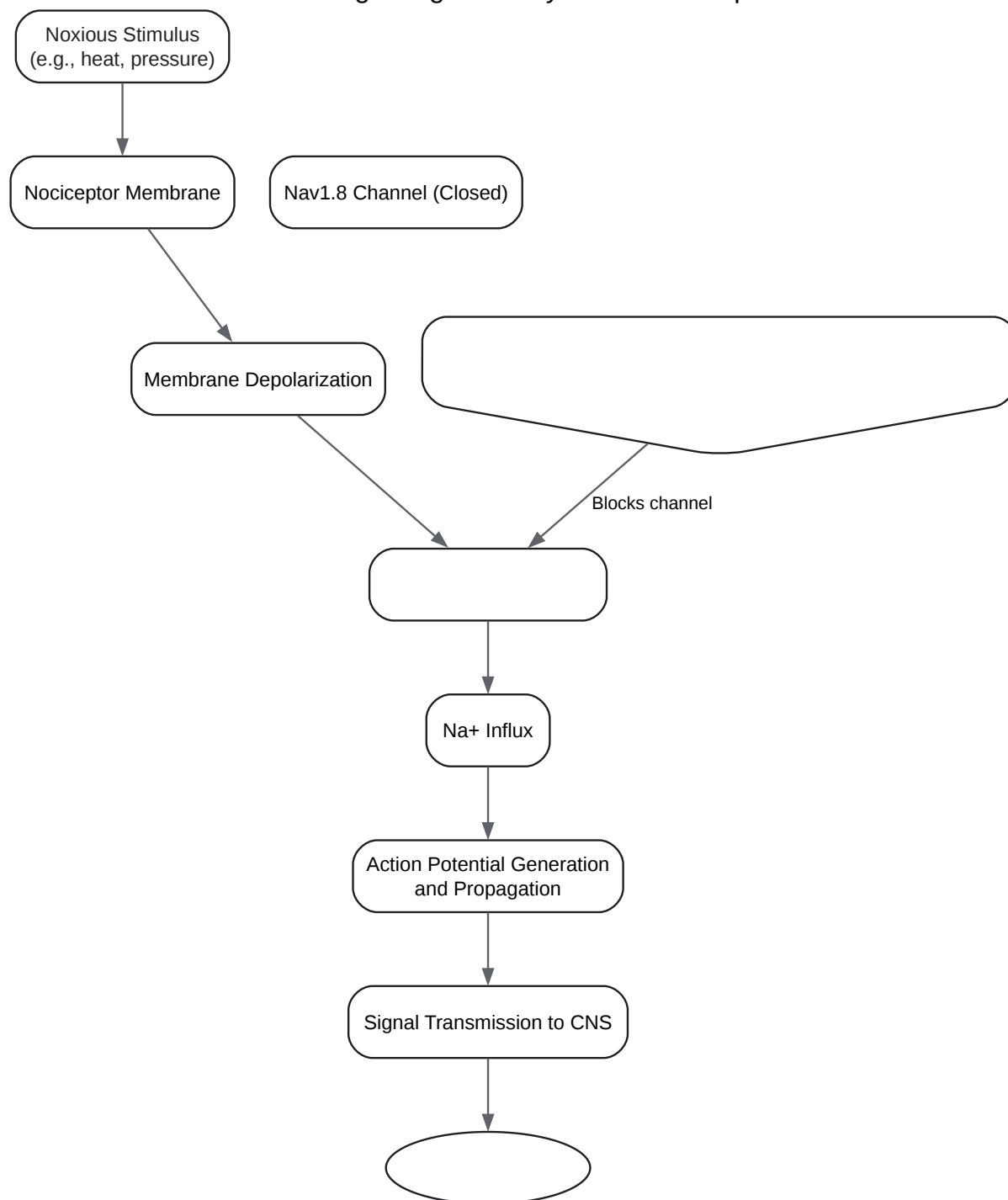
A typical experimental workflow for the synthesis.

Role in Drug Development: Targeting the Nav1.8 Signaling Pathway

2-Bromo-5-(trifluoromethoxy)aniline is a valuable precursor for the synthesis of selective inhibitors of the voltage-gated sodium channel Nav1.8.[4] Nav1.8 is predominantly expressed in peripheral sensory neurons and plays a crucial role in pain signaling.[5][6][7] Inhibiting this channel is a promising strategy for the development of novel analgesics with potentially fewer side effects than current treatments.[8][9]

Nav1.8 Signaling Pathway in Nociception:

Nav1.8 Signaling Pathway in Pain Perception

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The role of Nav1.8 in pain signal transmission.

This diagram illustrates how a noxious stimulus leads to the opening of Nav1.8 channels, resulting in sodium ion influx and the generation of an action potential that transmits the pain signal to the central nervous system (CNS). Nav1.8 inhibitors, synthesized using precursors like **2-Bromo-5-(trifluoromethoxy)aniline**, can block this channel, thereby preventing signal transmission and reducing the perception of pain.

Conclusion

2-Bromo-5-(trifluoromethoxy)aniline is a fundamentally important building block for the development of new pharmaceuticals and advanced materials. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an indispensable tool for synthetic chemists. The detailed experimental protocol and the illustration of its role in targeting the Nav1.8 signaling pathway provided in this guide are intended to support researchers and drug development professionals in their efforts to innovate and discover new therapeutic agents.

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